2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a chemical compound with the molecular formula C17H25N3O10 and a molecular weight of 431.3945 g/mol . It is known for its unique structure, which includes an azide group and multiple acetyl groups attached to a mannopyranoside backbone. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside typically involves multiple stepsThe reaction conditions often require the use of acetic anhydride and a base such as pyridine for acetylation, and sodium azide for the azide introduction . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common reagents used in these reactions include sodium azide, hydrogen gas, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside involves its reactivity due to the presence of the azide group and acetyl groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The acetyl groups can be hydrolyzed to reveal hydroxyl groups, which can participate in further chemical reactions .
Comparison with Similar Compounds
2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside can be compared with other similar compounds such as:
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosylbromide: This compound also contains multiple acetyl groups but differs in the sugar moiety and the presence of a bromide group instead of an azide.
1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-β-D-glucopyranose: This compound has an amino group instead of an azide and is used in glycosylation reactions.
The uniqueness of this compound lies in its azide functionality, which allows for specific and versatile chemical modifications.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(3-azidopropoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O10/c1-9(21)26-8-13-14(27-10(2)22)15(28-11(3)23)16(29-12(4)24)17(30-13)25-7-5-6-19-20-18/h13-17H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVNXSHFGLQZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.